1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene is an organic compound that features an isocyanate group attached to a benzene ring, which is further substituted with a propan-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution:
Isocyanate Formation: Another approach involves the reaction of 4-[(propan-2-yl)sulfanyl]aniline with phosgene or a phosgene equivalent to form the isocyanate group.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines, secondary amines, and alcohols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 4-[(propan-2-yl)sulfanyl]benzeneamine.
Substitution: Ureas and carbamates.
Scientific Research Applications
1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophilic species such as amines and alcohols. This reactivity allows the compound to form stable urea or carbamate linkages, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
1-Isocyanato-4-[(propan-2-yl)oxy]benzene: This compound has an isopropoxy group instead of a propan-2-ylsulfanyl group.
4-Isopropylphenyl isocyanate: This compound features an isopropyl group directly attached to the benzene ring.
Uniqueness: 1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference can influence the compound’s solubility, stability, and reactivity in various chemical reactions .
Properties
CAS No. |
58555-10-5 |
---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-isocyanato-4-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C10H11NOS/c1-8(2)13-10-5-3-9(4-6-10)11-7-12/h3-6,8H,1-2H3 |
InChI Key |
MXEDTTKSCNBEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.